Cas no 5699-58-1 (Acetylpyruvic Acid)

Acetylpyruvic Acid 化学的及び物理的性質
名前と識別子
-
- Pentanoic acid,2,4-dioxo-
- 2,4-dioxopentanoic acid
- 2,4-dioxovaleric acid
- Acetylpyruvic Acid
- 2,4-Dioxo-Pentanoic Acid
- 2,4-Dioxovalerate
- 2,4-Dioxo-valeriansaeure
- acetopyruvic acid
- Pentanoic acid,2,4-dioxo
- 5699-58-1
- Pentanoic acid, 2,4-dioxo-
- Q27105660
- UNII-E6SDV39P6R
- EINECS 227-181-0
- FT-0706144
- C02132
- Acetopyruvate2,4-Dioxo-Pentanoic Acid
- AKOS006380874
- UNRQTHVKJQUDDF-UHFFFAOYSA-N
- CHEMBL46789
- DTXSID40205597
- E6SDV39P6R
- CHEBI:2424
- BDBM50137860
- NS00033626
- Acetylpyruvate
- SCHEMBL19423
-
- インチ: InChI=1S/C5H6O4/c1-3(6)2-4(7)5(8)9/h2H2,1H3,(H,8,9)
- InChIKey: UNRQTHVKJQUDDF-UHFFFAOYSA-N
- ほほえんだ: CC(=O)CC(=O)C(=O)O
計算された属性
- せいみつぶんしりょう: 130.02700
- どういたいしつりょう: 130.027
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 71.4A^2
- 互変異性体の数: 5
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.1349 (rough estimate)
- ゆうかいてん: 99.5°C
- ふってん: 160.75°C (rough estimate)
- フラッシュポイント: 110.5°C
- 屈折率: 1.4240 (estimate)
- PSA: 71.44000
- LogP: -0.38080
Acetylpyruvic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A163940-100mg |
Acetylpyruvic Acid |
5699-58-1 | 100mg |
$ 150.00 | 2023-09-09 | ||
TRC | A163940-1000mg |
Acetylpyruvic Acid |
5699-58-1 | 1g |
$1160.00 | 2023-06-13 | ||
TRC | A163940-1g |
Acetylpyruvic Acid |
5699-58-1 | 1g |
$ 1160.00 | 2023-09-09 |
Acetylpyruvic Acid 関連文献
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1. Organic chemistry
-
2. CXLVI.—Derivatives of normal and iso-butyrylpyruvic acidsArthur Lapworth,A. C. Osborn Hann J. Chem. Soc. Trans. 1902 81 1485
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3. CCXLVI.—The interchange of alcohol radicles in esters. Part IIAkira Shimomura,Julius Berend Cohen J. Chem. Soc. Trans. 1922 121 2051
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5. Knoevenagel reactions with β-oxo acids. Regiospecific enol equivalents for syntheses of α,β-unsaturated ketones and of some β-ketolsDavid H. Grayson,Mathew R. J. Tuite J. Chem. Soc. Perkin Trans. 1 1986 2137
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7. BiochemistryA. Wormall,A. G. Pollard Annu. Rep. Prog. Chem. 1937 34 398
-
8. CV.—Derivatives of 3-oxy(1)thionaphthenLeslie Ralph Hart,Samuel Smiles J. Chem. Soc. Trans. 1924 125 876
-
9. 299. The constitution of ascorbic acidR. W. Herbert,E. L. Hirst,E. G. V. Percival,R. J. W. Reynolds,F. Smith J. Chem. Soc. 1933 1270
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10. 152. Experiments relating to the synthesis of patulin. Part II. Derivatives of 2 : 3-diketo-4-acetyltetrahydrofuranE. T. Borrows,B. A. Hems J. Chem. Soc. 1945 577
Acetylpyruvic Acidに関する追加情報
Pentanoic acid,2,4-dioxo- (CAS No. 5699-58-1): Properties, Applications, and Market Insights
Pentanoic acid,2,4-dioxo- (CAS No. 5699-58-1), also known as 2,4-dioxopentanoic acid, is a versatile organic compound with significant applications in various industries. This compound belongs to the class of dicarbonyl compounds, which are widely studied for their unique chemical properties and reactivity. The molecular formula of Pentanoic acid,2,4-dioxo- is C5H6O4, and it features two carbonyl groups at the 2 and 4 positions, making it a valuable intermediate in organic synthesis.
The physical and chemical properties of Pentanoic acid,2,4-dioxo- make it a compound of interest for researchers and industrial applications. It typically appears as a white to off-white crystalline powder with a molecular weight of 130.10 g/mol. The presence of two carbonyl groups enhances its reactivity, allowing it to participate in various condensation reactions and nucleophilic additions. These properties are particularly useful in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
One of the most prominent applications of Pentanoic acid,2,4-dioxo- is in the pharmaceutical industry. It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules. Researchers have explored its use in the development of antimicrobial agents and anti-inflammatory drugs, leveraging its ability to form stable complexes with metal ions and other organic molecules. Additionally, its role in the synthesis of flavonoids and natural product derivatives has garnered attention in recent years.
In the agrochemical sector, Pentanoic acid,2,4-dioxo- is utilized in the production of pesticides and herbicides. Its reactivity with amines and other nucleophiles makes it a valuable building block for designing molecules with specific biological activities. The compound's ability to act as a chelating agent also enhances its utility in formulations aimed at improving crop protection and yield.
The cosmetics and personal care industry has also shown interest in Pentanoic acid,2,4-dioxo- due to its potential as a skin-conditioning agent. Studies suggest that derivatives of this compound may exhibit moisturizing and anti-aging properties, making them suitable for inclusion in skincare formulations. As consumers increasingly demand natural and sustainable ingredients, the exploration of Pentanoic acid,2,4-dioxo- derivatives in this sector is expected to grow.
From a market perspective, the demand for Pentanoic acid,2,4-dioxo- is driven by its diverse applications and the growing need for specialty chemicals in various industries. The compound's availability in high purity grades and its compatibility with green chemistry principles further enhance its market appeal. Manufacturers are focusing on sustainable production methods to meet regulatory requirements and consumer preferences for eco-friendly products.
Recent advancements in analytical techniques have enabled better characterization of Pentanoic acid,2,4-dioxo- and its derivatives. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to ensure the quality and consistency of this compound. These methods are critical for applications requiring high purity, such as pharmaceutical formulations and research-grade chemicals.
In the context of research and development, Pentanoic acid,2,4-dioxo- continues to be a subject of interest for chemists and material scientists. Its potential in the synthesis of advanced materials, such as polymers and coordination complexes, is being explored. The compound's ability to form stable bonds with metals and other organic molecules opens up possibilities for designing functional materials with tailored properties.
As the chemical industry evolves, the role of Pentanoic acid,2,4-dioxo- is likely to expand further. Innovations in catalysis and process optimization are expected to improve the efficiency of its production and application. Additionally, the integration of artificial intelligence (AI) in chemical research may lead to the discovery of new derivatives and applications for this compound, addressing emerging challenges in healthcare, agriculture, and materials science.
In summary, Pentanoic acid,2,4-dioxo- (CAS No. 5699-58-1) is a multifaceted compound with significant industrial and research value. Its unique chemical properties, coupled with its diverse applications, make it a key player in the specialty chemicals market. As industries continue to prioritize sustainability and innovation, the demand for this compound and its derivatives is poised to grow, offering exciting opportunities for researchers and manufacturers alike.
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